3-Chloro-tetrahydro-pyran-4-one

描述

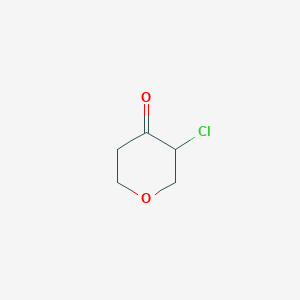

3-Chloro-tetrahydro-pyran-4-one is a heterocyclic organic compound with the molecular formula C5H7ClO2. It is a white crystalline solid with a slightly bitter taste and is soluble in water and ethanol. This compound is notable for its unique pyran ring structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-tetrahydro-pyran-4-one typically involves the reaction of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride, resulting in high yields under mild conditions . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans . These methods are designed to ensure high yield and purity with simplified operations and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that focus on optimizing yield and minimizing costs. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications .

化学反应分析

Types of Reactions

3-Chloro-tetrahydro-pyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, which are useful in various chemical syntheses.

Reduction: Reduction reactions can convert it into other useful intermediates for further chemical transformations.

Substitution: It can undergo substitution reactions, particularly with nucleophiles and electrophiles, to form a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrans and other heterocyclic compounds, which are valuable in organic synthesis and pharmaceutical applications .

科学研究应用

Applications in Organic Synthesis

- Building Block for Complex Molecules :

- Protecting Group :

- Wittig Reactions :

Recent studies have highlighted the biological potential of this compound derivatives:

-

Antibacterial and Antitumoral Properties :

Compound IC50 (µM) Activity 4g 75.1 Antitumor 4j 85.88 Antitumor 4d <100 Antibacterial - Antioxidant Activity :

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing new derivatives of this compound evaluated their biological activities against HCT-116 colorectal cancer cells. The derivatives were subjected to molecular docking simulations to predict their interaction with CDK2, a key enzyme involved in cell cycle regulation. Results indicated that specific derivatives not only inhibited CDK2 activity but also induced apoptosis through caspase activation .

Case Study 2: Industrial Applications

The industrial significance of this compound was demonstrated through its use as an intermediate in the production of bulk pharmaceuticals. The efficiency of its synthesis method was highlighted, showcasing high yields and purity levels suitable for large-scale manufacturing .

作用机制

The mechanism of action of 3-Chloro-tetrahydro-pyran-4-one involves its reactivity towards nucleophiles and electrophiles, which allows it to participate in various chemical reactions. The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation . These reactions enable the compound to exert its effects by forming new chemical bonds and structures.

相似化合物的比较

Similar Compounds

Tetrahydro-4H-pyran-4-one: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.

2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a different functional group, used in various pharmaceutical applications.

Uniqueness

3-Chloro-tetrahydro-pyran-4-one is unique due to its chlorine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .

生物活性

3-Chloro-tetrahydro-pyran-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring with a chlorine substituent at the 3-position. Its molecular formula is , and it is typically represented as follows:

The compound is known for its stability under standard conditions but can degrade when exposed to extreme environmental factors such as heat or light.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits reactivity towards nucleophiles and electrophiles, which facilitates its use in synthesizing biologically active compounds. The compound's derivatives have shown promising antimicrobial and insecticidal properties, making it a candidate for further exploration in drug development.

Biochemical Pathways

The compound participates in several biochemical pathways, including:

- Antiviral Activity : Some derivatives have demonstrated activity against the influenza virus, indicating potential as antiviral agents.

- Antibacterial Effects : Research shows that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Studies have indicated that this compound derivatives can suppress the proliferation of cancer cells, particularly HCT-116 colorectal cancer cells, through mechanisms involving apoptosis and inhibition of cell cycle progression .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated various 4H-pyran derivatives, including those related to this compound, for antibacterial properties. Compounds exhibited lower IC50 values than standard antibiotics like ampicillin against several bacterial strains, showcasing their potential as effective antimicrobial agents . -

Cytotoxicity Against Cancer Cells :

In vitro assays revealed that specific derivatives of this compound significantly reduced viability in HCT-116 cells. The most potent compounds induced apoptosis via caspase activation and inhibited CDK2 kinase activity, implicating them in cell cycle regulation . -

Antioxidant Properties :

The antioxidant capacity was assessed using DPPH radical scavenging assays. Certain derivatives showed comparable or superior activity to established antioxidants like butylated hydroxytoluene (BHT), indicating their potential utility in oxidative stress-related conditions .

属性

IUPAC Name |

3-chlorooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAJPZAYADBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447542 | |

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160427-98-5 | |

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。